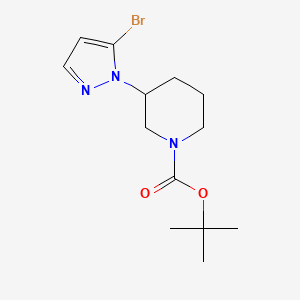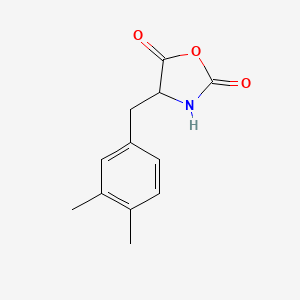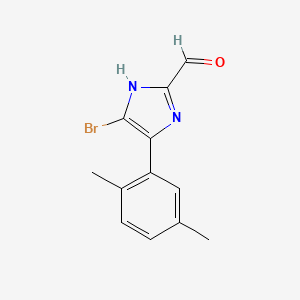
5-Bromo-4-(2,5-dimethylphenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(2,5-dimethylphenyl)imidazole-2-carbaldehyde is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5th position and a 2,5-dimethylphenyl group at the 4th position of the imidazole ring, along with an aldehyde group at the 2nd position. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2,5-dimethylphenyl)imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylbenzylamine with glyoxal in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the imidazole ring. The bromination step introduces the bromine atom at the 5th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(2,5-dimethylphenyl)imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: 5-Bromo-4-(2,5-dimethylphenyl)imidazole-2-carboxylic acid
Reduction: 5-Bromo-4-(2,5-dimethylphenyl)imidazole-2-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(2,5-dimethylphenyl)imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of functional materials, including dyes and catalysts
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(2,5-dimethylphenyl)imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the aldehyde group can influence its binding affinity and specificity. The compound may exert its effects through the modulation of signaling pathways and inhibition of key enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine
- 4-(2,5-Dimethylphenyl)imidazole-2-carbaldehyde
- 5-Bromo-4-phenylimidazole-2-carbaldehyde
Uniqueness
5-Bromo-4-(2,5-dimethylphenyl)imidazole-2-carbaldehyde is unique due to the specific substitution pattern on the imidazole ring. The presence of both the bromine atom and the 2,5-dimethylphenyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H11BrN2O |
|---|---|
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
5-bromo-4-(2,5-dimethylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-7-3-4-8(2)9(5-7)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
JXMBYFNZECJVCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




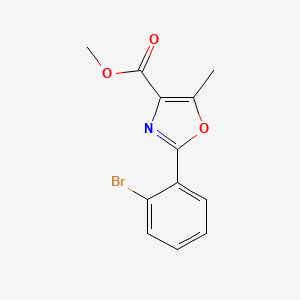

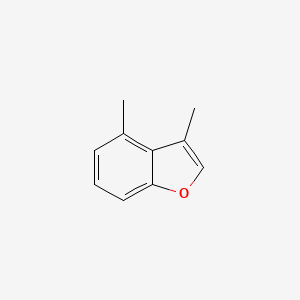


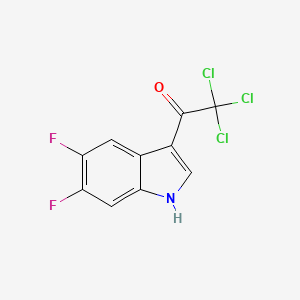
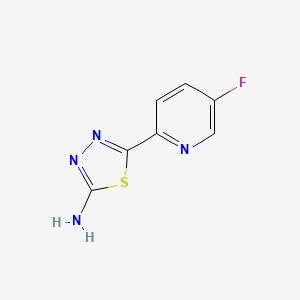

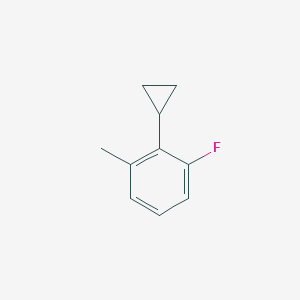
![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
